

Application Notes and Protocols: Intrathecal Galanin (1-13)-Spantide I in Rats

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Compound of Interest

Compound Name: Galanin (1-13)-Spantide I

Cat. No.: B15616156

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the galanin receptor antagonist, **Galanin (1-13)-Spantide I** (also known as C7), in preclinical research, specifically focusing on its intrathecal administration in rat models of nociception. This document includes detailed experimental protocols, quantitative data on its antagonistic activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a complex, modulatory role in various physiological processes, including pain transmission. It exerts its effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3. In the spinal cord, galanin has a dual role in nociception; high doses are generally antinociceptive, an effect primarily mediated by GalR1 receptors, while low doses can be pronociceptive, acting through GalR2 receptors.

Galanin (1-13)-Spantide I is a chimeric peptide composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist. It is a potent galanin receptor antagonist with a high affinity for spinal galanin receptors ($K_d = 1.16 \text{ nM}$)[1]. Its use in preclinical rat models allows for the elucidation of the role of endogenous and exogenous galanin in pain modulation.

Data Presentation

The following table summarizes the quantitative data on the dose-dependent antagonism of **Galanin (1-13)-Spantide I** against galanin-induced facilitation of the nociceptive flexor reflex in rats.

Intrathecal Galanin (pmol)	Intrathecal Galanin (1-13)-Spantide I (nmol)	Mean Maximal Facilitation of Flexor Reflex (% of control)
30	0 (Saline)	250 ± 30
30	0.03	180 ± 25
30	0.1	130 ± 20
30	0.3	100 ± 15

Data adapted from Xu XJ, et al. British Journal of Pharmacology. 1995;116(3):2076-2080.[2]

Experimental Protocols

Preparation and Administration of Galanin (1-13)-Spantide I

a. Reagent Preparation:

- **Galanin (1-13)-Spantide I:** Reconstitute lyophilized **Galanin (1-13)-Spantide I** powder in sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) to the desired stock concentration. Vortex gently to ensure complete dissolution.
- **Vehicle Control:** Use the same sterile saline or aCSF as a vehicle control for intrathecal injections.

b. Intrathecal Injection Protocol:

- **Animal Model:** Use adult male Sprague-Dawley rats (250-300g). House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

- Anesthesia: Anesthetize the rats lightly with isoflurane or a short-acting injectable anesthetic as per approved institutional animal care and use committee (IACUC) protocols.
- Injection Site: Palpate the dorsal pelvic girdle to identify the L5-L6 intervertebral space.
- Injection Procedure:
 - Insert a 30-gauge needle attached to a 25 μ L Hamilton syringe between the L5 and L6 vertebrae.
 - A characteristic tail-flick or leg twitch indicates successful entry into the intrathecal space.
 - Slowly inject a volume of 10 μ L of the **Galanin (1-13)-Spantide I** solution or vehicle over 10-15 seconds.
 - Withdraw the needle and return the animal to its home cage to recover from anesthesia.

Nociceptive Behavioral Assays

a. Randall-Selitto Paw Pressure Test:

This test measures the mechanical nociceptive threshold.

- Apparatus: A Randall-Selitto analgesiometer, which applies a linearly increasing pressure to the rat's paw.
- Procedure:
 - Gently restrain the rat.
 - Place the rat's hind paw on the plinth of the apparatus.
 - Apply a constantly increasing pressure to the dorsal surface of the paw using a blunt, cone-shaped pusher.
 - The endpoint is the pressure at which the rat vocalizes or withdraws its paw.
 - A cut-off pressure should be established to prevent tissue damage.

- Perform baseline measurements before intrathecal injection and at specified time points after injection.

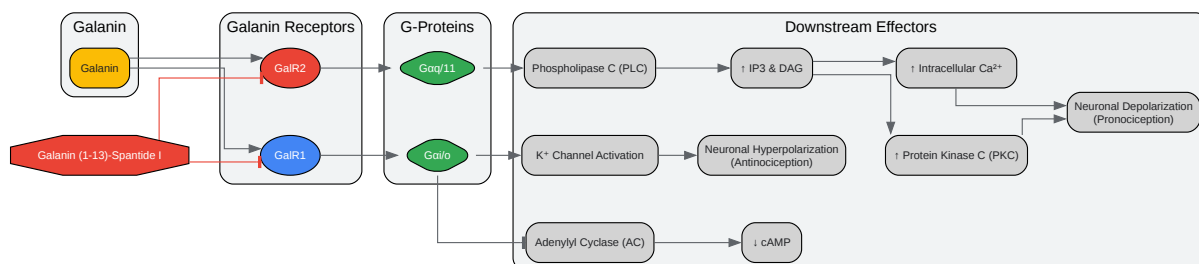
b. Hot Plate Test:

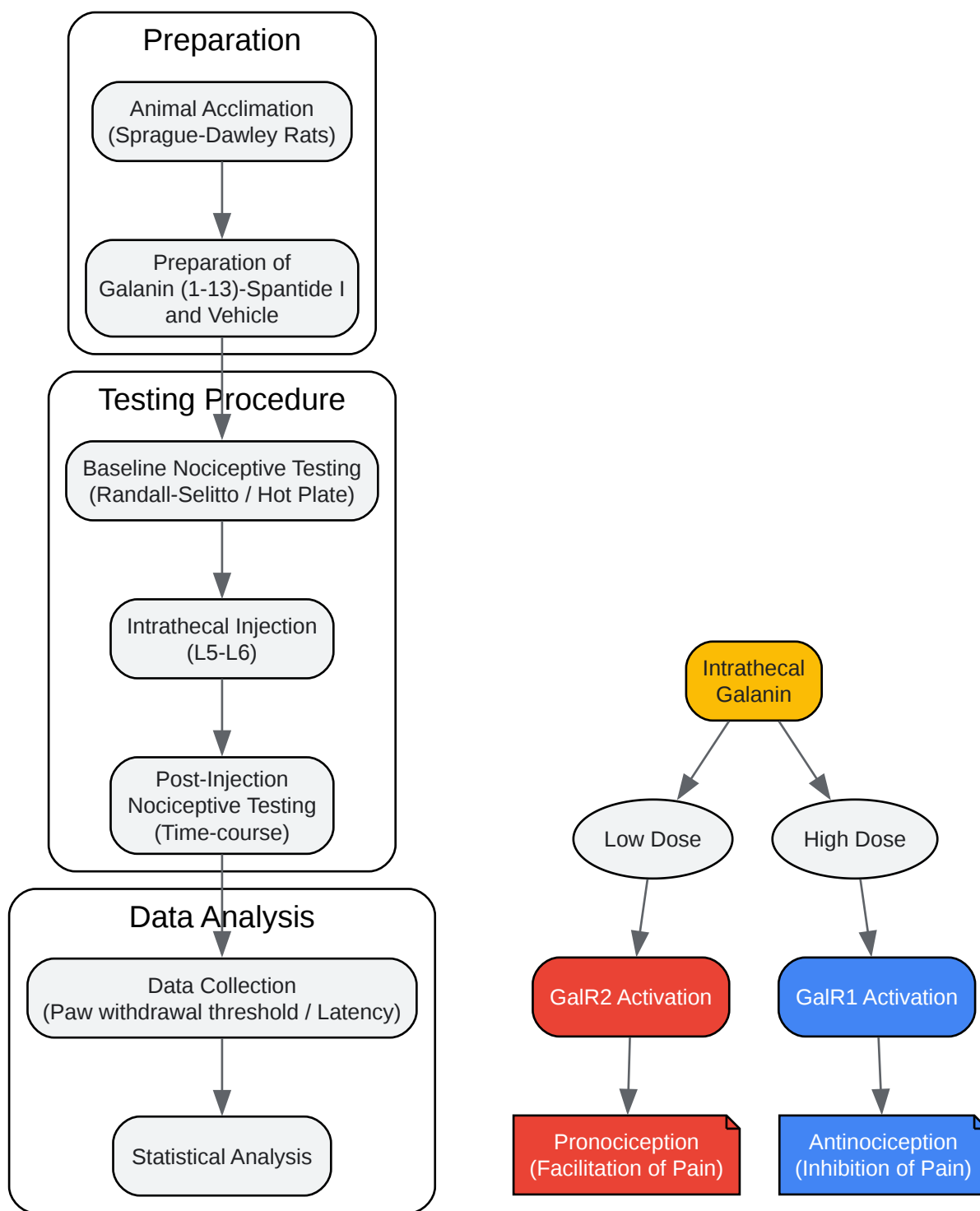
This assay assesses the response to a thermal stimulus.

- Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., $55 \pm 0.5^{\circ}\text{C}$).
- Procedure:
 - Place the rat on the heated surface of the hot plate.
 - Start a timer immediately.
 - Observe the rat for nociceptive responses, such as licking a hind paw or jumping.
 - The latency to the first response is recorded.
 - A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue injury.
 - Conduct baseline testing prior to drug administration and at predetermined intervals post-injection.

Visualizations

Signaling Pathways





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- 2. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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